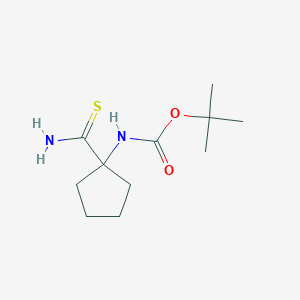
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate
Descripción general
Descripción
Tert-butyl N-(1-carbamothioylcyclopentyl)carbamate is a useful research compound. Its molecular formula is C11H20N2O2S and its molecular weight is 244.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate, with the chemical formula C11H20N2O2S and CAS number 845643-62-1, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, toxicity, and relevant case studies.
- Molecular Weight : 244.35 g/mol
- IUPAC Name : tert-butyl (1-carbamothioylcyclopentyl)carbamate
- Structure :
- SMILES: CC(C)(C)OC(=O)NC1(C(N)=S)CCCC1
The biological activity of carbamate compounds often involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (ACh) at synaptic junctions. This mechanism is crucial for understanding the potential neurotoxic effects associated with this compound.
Acetylcholinesterase Inhibition
Carbamates, including this compound, typically cause reversible inhibition of AChE. This results in increased levels of ACh, which can lead to overstimulation of cholinergic receptors in both the central and peripheral nervous systems. The extent and duration of this inhibition depend on the specific structure and substituents of the carbamate.
Toxicological Profile
| Compound | Route | LD50 (mg/kg) |
|---|---|---|
| Carbofuran | Oral | 5 |
| Propoxur | Dermal | 120 |
| General Carbamates | Varies | <50 to >500 |
The toxicity profile indicates that while some carbamates are highly toxic, others may have moderate toxicity.
Case Studies and Research Findings
Research on similar carbamate compounds provides insights into the biological activity and potential health impacts of this compound.
Case Study 1: Misdiagnosis in Poisoning
A study highlighted a case where a patient was misdiagnosed with organophosphate poisoning but was actually suffering from carbofuran poisoning. This emphasizes the importance of accurate identification of carbamate exposure due to overlapping symptoms with organophosphates, such as respiratory failure and CNS depression .
Case Study 2: Clinical Effects
In clinical settings, carbamate poisoning can lead to symptoms such as muscle twitching, salivation, lacrimation, urination, diarrhea, gastrointestinal distress, and respiratory failure. The management often involves the use of atropine to counteract muscarinic effects .
Propiedades
IUPAC Name |
tert-butyl N-(1-carbamothioylcyclopentyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-10(2,3)15-9(14)13-11(8(12)16)6-4-5-7-11/h4-7H2,1-3H3,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCTWESWQKGOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCC1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















